2-Methylnaphthalene
Overview
Description
2-Methylnaphthalene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₀. It is a derivative of naphthalene, where a methyl group is substituted at the second position of the naphthalene ring. This compound is known for its presence in coal tar and crude oil and is used in various industrial applications .
Mechanism of Action
Target of Action
The primary target of 2-Methylnaphthalene is the Aryl hydrocarbon receptor . This receptor is involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
This compound interacts with its target, the Aryl hydrocarbon receptor, by binding to it . This binding triggers a series of biochemical reactions, leading to changes in the cell .
Pharmacokinetics
It is known that this compound is a solid at 20°c with a relative density at the limits of floating or sinking in water . It is characterized by low volatility and low solubility . Once dissolved, it volatilizes moderately while adsorbing strongly to organic matter .
Result of Action
Studies have shown that this compound is teratogenic, carcinogenic, and cytotoxic .
Biochemical Analysis
Biochemical Properties
2-Methylnaphthalene interacts with several enzymes, proteins, and other biomolecules. For instance, several enzymes have been identified that can biodegrade this compound in anaerobic conditions . The nature of these interactions involves the breakdown of the this compound molecule into simpler compounds, which can then be further metabolized or excreted .
Cellular Effects
The effects of this compound on cells are complex and can vary depending on the specific cell type and the concentration of this compound. It has been found to interfere with hormones and various enzymes in metabolism leading to adverse effects on growth, the central nervous system, and the reproductive and immune systems .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. For instance, it has been found to bind to the XRE promoter region of genes it activates, thereby activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For example, it has been observed that the reduced 2-naphthoic acid derivatives tetrahydro-, octahydro-, and decahydro-2-naphthoic acid were identified consistently in supernatants of cultures grown with either naphthalene, this compound, or tetralin .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, chronic inhalation of naphthalene increased incidences of neoplastic lesions in the respiratory tracts of rats and mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by Pseudomonas PG through 1,2-dihydroxynaphthalene and salicylate to catechol, which is then degraded by the meta pathway .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Once dissolved, it can reach the water table or migrate into a waterway, where it will be diluted before partially volatilizing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene can be synthesized through several methods. One common method involves the methylation of naphthalene using methyl iodide in the presence of a strong base such as sodium amide. Another method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst .
Industrial Production Methods: Industrially, this compound is often obtained as a by-product during the distillation of coal tar. The separation and purification processes involve fractional distillation and crystallization techniques to isolate this compound from other components .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnaphthalene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 2-methyltetralin under hydrogenation conditions with a suitable catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Chromic acid in acetic acid or sulfuric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 2-Methyl-1,4-naphthoquinone.
Reduction: 2-Methyltetralin.
Substitution: 2-Methyl-1-nitronaphthalene, 2-Methyl-1-sulfonaphthalene.
Scientific Research Applications
2-Methylnaphthalene has several applications in scientific research:
Comparison with Similar Compounds
1-Methylnaphthalene: Similar in structure but with the methyl group at the first position.
Naphthalene: The parent compound without any methyl substitution.
Tetralin: A hydrogenated derivative of naphthalene.
Uniqueness: 2-Methylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1-Methylnaphthalene, it has different boiling and melting points, and its reactivity in electrophilic substitution reactions varies .
Properties
IUPAC Name |
2-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMUPPBPVKWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Record name | 2-METHYLNAPHTHALENE | |
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Record name | 2-METHYLNAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID4020878 | |
Record name | 2-Methylnaphthalene | |
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Molecular Weight |
142.20 g/mol | |
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Physical Description |
2-methylnaphthalene is a white crystalline solid. (NTP, 1992), Liquid, Crystals; [ACGIH], CRYSTALS., White crystalline solid. | |
Record name | 2-METHYLNAPHTHALENE | |
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Boiling Point |
466 to 468 °F at 760 mmHg (NTP, 1992), 241.1 °C, 241 °C, 466-468 °F | |
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Flash Point |
208 °F (NTP, 1992), 98 °C (208.4 °F) Closed cup, 208 °F | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 24.6 mg/L at 25 °C, Miscible with alcohol and ether, Solubility in water, g/100ml at 25 °C: 0.003 | |
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Density |
1.0058 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0058 at 20 °C/4 °C, Relative density (water = 1): 1.00, 1.0058 | |
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Vapor Pressure |
0.05 [mmHg], 0.055 mm Hg at 25 °C, Vapor pressure, Pa at °C: 9 | |
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Color/Form |
Monoclinic crystals from alcohol, Solid or crystalline | |
CAS No. |
91-57-6, 7419-61-6 | |
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Melting Point |
94.3 °F (NTP, 1992), 34.6 °C, 35 °C, 94.3 °F | |
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Record name | 2-METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLNAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/540 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylnaphthalene?
A1: this compound has a molecular formula of C11H10 and a molecular weight of 142.20 g/mol.
Q2: Are there any distinctive spectroscopic features of this compound?
A2: Yes, like other polycyclic aromatic hydrocarbons, this compound exhibits characteristic UV-visible absorption, 1H nuclear magnetic resonance (NMR), and mass spectral signatures. [] These techniques are invaluable for its identification and characterization.
Q3: How do microorganisms degrade this compound under anaerobic conditions?
A3: Research suggests that sulfate-reducing bacteria initiate this compound degradation through a fumarate addition reaction at the methyl group. [, ] This leads to the formation of naphthyl-2-methyl-succinic acid, which is further metabolized to 2-naphthoic acid. [, , ] Further degradation proceeds via ring cleavage, potentially through saturated compounds with a cyclohexane ring structure. []
Q4: What are the identified ring cleavage products in the anaerobic degradation of this compound?
A4: Two key ring cleavage products have been identified: a compound containing a cyclohexane ring with two carboxylic acid side chains (C11H16O4-diacid) and 2-carboxycyclohexylacetic acid. []
Q5: How is this compound metabolized in rats?
A5: Studies show that rats metabolize this compound into various compounds, including dihydrodiols, 2-naphthoic acid, and 2-naphthoylglycine. [, ] These metabolites are primarily excreted in urine. []
Q6: What are the primary sources of this compound in the environment?
A6: this compound, like other methylnaphthalenes, primarily enters the environment through the combustion of fossil fuels and wood. [] It is also found in coal tar, a significant source of environmental contamination. []
Q7: How is this compound typically remediated in contaminated environments?
A7: Bioremediation, leveraging the natural degradation capabilities of microorganisms, is a promising approach. [] Fenton's reagent, a chemical oxidation method, has also shown potential for removing this compound from contaminated soils. []
Q8: Can this compound be used as a starting material for the synthesis of other chemicals?
A8: Yes, this compound can be catalytically oxidized to produce 2-methyl-1,4-naphthoquinone (vitamin K3). [, , , ] This process often utilizes environmentally friendly oxidants like hydrogen peroxide. [, , ]
Q9: What types of catalysts are effective in the oxidation of this compound to vitamin K3?
A9: Various catalysts have been explored, including sulfuric acid, [] benzoxazine-derived ordered mesoporous carbon materials, [] and nanostructured gold catalysts. []
Q10: What factors influence the selectivity of this compound oxidation?
A10: Factors like catalyst type, oxidant, solvent, temperature, and reaction time can significantly impact the selectivity towards desired products like 2-methyl-1,4-naphthoquinone. [, , , , ]
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